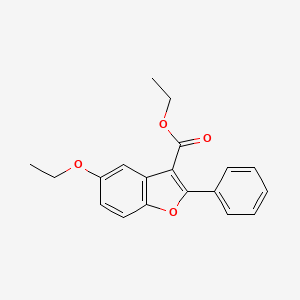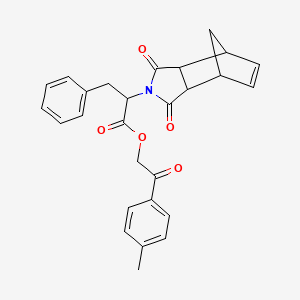acetate](/img/structure/B11651830.png)
ethyl [4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl](oxo)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-clorofenil)-2,2,4-trimetil-3,4-dihidroquinolin-1(2H)-ilacetato de etilo es un compuesto orgánico complejo con una estructura única que combina un derivado de quinolina con un grupo funcional éster
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-(4-clorofenil)-2,2,4-trimetil-3,4-dihidroquinolin-1(2H)-ilacetato de etilo normalmente implica varios pasos:
Formación del núcleo de quinolina: El núcleo de quinolina se puede sintetizar mediante la síntesis de Friedländer, que implica la condensación de derivados de anilina con cetonas en presencia de catalizadores ácidos o básicos.
Introducción del grupo clorofenilo: El grupo clorofenilo se introduce mediante reacciones de sustitución aromática electrófila, a menudo utilizando derivados de clorobenceno.
Esterificación: El paso final implica la esterificación, donde el derivado de quinolina se hace reaccionar con cloroacetato de etilo en presencia de una base como el etilato de sodio para formar el enlace éster.
Métodos de producción industrial
La producción industrial de este compuesto probablemente seguiría rutas sintéticas similares, pero a mayor escala, utilizando reactores de flujo continuo para optimizar las condiciones de reacción y mejorar el rendimiento. Los catalizadores y los disolventes se seleccionarían cuidadosamente para garantizar la escalabilidad y la rentabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el núcleo de quinolina, lo que lleva a la formación de N-óxidos de quinolina.
Reducción: Las reacciones de reducción pueden dirigirse al grupo éster, convirtiéndolo en un alcohol.
Sustitución: El grupo clorofenilo puede participar en reacciones de sustitución aromática nucleófila, permitiendo una mayor funcionalización.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan normalmente.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en condiciones básicas para sustituir el átomo de cloro.
Productos principales
Oxidación: N-óxidos de quinolina.
Reducción: Derivados de alcohol.
Sustitución: Diversos derivados de quinolina sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química
En química, 4-(4-clorofenil)-2,2,4-trimetil-3,4-dihidroquinolin-1(2H)-ilacetato de etilo se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite diversas modificaciones químicas, lo que lo hace valioso en el desarrollo de nuevos materiales y catalizadores.
Biología
En la investigación biológica, este compuesto se puede utilizar para estudiar las interacciones de los derivados de quinolina con los objetivos biológicos. Sus características estructurales lo convierten en un candidato para investigar la inhibición enzimática y la unión a receptores.
Medicina
Medicinalmente, los derivados de quinolina son conocidos por sus propiedades antimaláricas y anticancerígenas. 4-(4-clorofenil)-2,2,4-trimetil-3,4-dihidroquinolin-1(2H)-ilacetato de etilo podría explorarse para aplicaciones terapéuticas similares, particularmente en el diseño y desarrollo de fármacos.
Industria
Industrialmente, este compuesto se puede utilizar en la síntesis de tintes, pigmentos y polímeros. Su estabilidad y reactividad lo hacen adecuado para diversas aplicaciones industriales, incluida la producción de productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de 4-(4-clorofenil)-2,2,4-trimetil-3,4-dihidroquinolin-1(2H)-ilacetato de etilo implica su interacción con objetivos moleculares como las enzimas y los receptores. El núcleo de quinolina puede intercalarse con el ADN, inhibiendo los procesos de replicación y transcripción. Además, el grupo éster puede sufrir hidrólisis, liberando metabolitos activos que ejercen efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
2-(4-clorofenil)-2-oxoacetato de etilo: Similar en estructura pero carece del núcleo de quinolina.
4-(4-clorofenil)-2,2,4-trimetil-1,2-dihidroquinolina: Núcleo de quinolina similar pero sin el grupo éster.
Unicidad
4-(4-clorofenil)-2,2,4-trimetil-3,4-dihidroquinolin-1(2H)-ilacetato de etilo es único debido a su combinación de un núcleo de quinolina con un grupo funcional éster. Esta doble funcionalidad permite una amplia gama de reacciones químicas y aplicaciones, diferenciándolo de otros compuestos similares.
Conclusión
4-(4-clorofenil)-2,2,4-trimetil-3,4-dihidroquinolin-1(2H)-ilacetato de etilo es un compuesto versátil con un potencial significativo en diversos campos científicos e industriales. Su estructura y reactividad únicas lo convierten en una herramienta valiosa para investigadores y profesionales de la industria por igual.
Propiedades
Fórmula molecular |
C22H24ClNO3 |
|---|---|
Peso molecular |
385.9 g/mol |
Nombre IUPAC |
ethyl 2-[4-(4-chlorophenyl)-2,2,4-trimethyl-3H-quinolin-1-yl]-2-oxoacetate |
InChI |
InChI=1S/C22H24ClNO3/c1-5-27-20(26)19(25)24-18-9-7-6-8-17(18)22(4,14-21(24,2)3)15-10-12-16(23)13-11-15/h6-13H,5,14H2,1-4H3 |
Clave InChI |
XYAYKDXUNTYDTC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=O)N1C2=CC=CC=C2C(CC1(C)C)(C)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6Z)-6-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651748.png)
![3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-cyanoethyl)-N-phenylpropanamide](/img/structure/B11651751.png)
![(2-Bromophenyl)(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)methanone](/img/structure/B11651753.png)
![2-ethoxy-4-[(Z)-(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B11651769.png)
![4-ethoxy-N-{4-[5-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}benzamide](/img/structure/B11651781.png)
![N-[(5Z)-5-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide](/img/structure/B11651784.png)
![2-[N-(3-Chloro-4-methylphenyl)4-methylbenzenesulfonamido]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)acetamide](/img/structure/B11651790.png)

![2-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-chloro-5-ethoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11651797.png)


![Ethyl 4-[(3-chlorophenyl)amino]benzo[h]quinoline-3-carboxylate](/img/structure/B11651819.png)
![N-[2-(2-methylphenoxy)ethyl]-5-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-nitroaniline](/img/structure/B11651824.png)

